N-cyclopentyl-1-propylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-cyclopentyl-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-2-9-15-10-7-13(8-11-15)14-12-5-3-4-6-12/h12-14H,2-11H2,1H3 |
InChI Key |
DXLWFQFIDAZZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopentyl 1 Propylpiperidin 4 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthesis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For N-cyclopentyl-1-propylpiperidin-4-amine, the primary disconnections involve the C-N bonds of the piperidine (B6355638) nitrogen.
A logical retrosynthetic analysis of this compound suggests several potential pathways. The most straightforward disconnections are at the two N-alkyl bonds—the N-propyl and N-cyclopentyl groups—and the C4-amino group. This leads to key precursors such as 4-aminopiperidine (B84694), propionaldehyde (B47417) (or a propyl halide), and cyclopentanone (B42830) (or a cyclopentyl halide).
Key Retrosynthetic Disconnections:
| Disconnection Point | Resulting Precursors | Corresponding Forward Reaction |
| N-Propyl bond | N-cyclopentylpiperidin-4-amine + Propyl halide/aldehyde | Alkylation / Reductive Amination |
| N-Cyclopentyl bond | N-propylpiperidin-4-amine + Cyclopentyl halide/ketone | Alkylation / Reductive Amination |
| C4-Amino group | N-propyl-N-cyclopentylpiperidine-4-one + Ammonia source | Reductive Amination |
This analysis reveals that the synthesis can be approached in a convergent or linear fashion, building the molecule step-by-step. The choice of strategy often depends on the availability and reactivity of the starting materials and the desired control over stereochemistry.
Approaches to Piperidine Core Synthesis
Reductive amination is a versatile and widely used method for forming C-N bonds. youtube.com This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine. pearson.com In the context of synthesizing this compound, this strategy is pivotal.
One common approach begins with a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone. This starting material can undergo reductive amination with an amine to introduce the desired substituent at the 4-position. researchgate.netchemicalbook.com For instance, reacting N-Boc-4-piperidone with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield the corresponding 4-amino derivative. nih.gov The Boc protecting group can then be removed under acidic conditions to provide the free amine, which can be further alkylated.
Alternatively, a double reductive amination approach on a suitable dicarbonyl compound can directly form the piperidine ring. chim.it This method offers an efficient route to the core structure.
Once a suitable 4-aminopiperidine precursor is obtained, the N-propyl and N-cyclopentyl groups can be introduced via alkylation or reductive alkylation.
Direct Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., propyl bromide or cyclopentyl bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts.
A plausible synthetic sequence could involve the reductive amination of 4-amino-1-Boc-piperidine with cyclopentanone, followed by deprotection and subsequent reductive amination with propionaldehyde. nih.gov
Table of Common Reducing Agents in Reductive Amination:
| Reducing Agent | Abbreviation | Typical Substrates | Key Features |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective, often used in one-pot procedures. |
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones (at acidic pH) | Effective for reducing iminium ions, but toxic cyanide byproduct. |
| Hydrogen gas with catalyst | H₂/Pd, Pt, Ni | Imines | Can also reduce other functional groups. |
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed C-H functionalization as a powerful tool for creating complex molecules. nih.govnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regio- and stereoselectivity. acs.org
While direct C-H functionalization to install the N-propyl or N-cyclopentyl groups on the piperidine nitrogen is not the typical application, palladium catalysis is highly relevant for the synthesis of complex piperidine precursors. researchgate.netoup.com For example, palladium-catalyzed cross-coupling reactions can be used to construct substituted piperidine rings that can then be elaborated to the final target molecule. researchgate.net This methodology offers novel disconnections and can provide access to analogs that are difficult to synthesize via traditional methods. acs.org
Green Chemistry Approaches and Sustainable Synthesis (e.g., Mechanosynthesis)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperidine derivatives, several green approaches are being explored.
One-pot reactions, such as tandem reductive amination sequences, improve efficiency by reducing the number of workup and purification steps. nih.govresearchgate.net The use of more environmentally benign solvents and catalysts is also a key focus. rsc.orgrsc.org
Mechanosynthesis, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), is an emerging green technique. mdpi.com This solvent-free method can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. dntb.gov.ua The application of mechanochemistry to the synthesis of N-heterocycles is a growing field with significant potential for making the production of compounds like this compound more sustainable. mdpi.comdntb.gov.ua
Purification and Characterization Techniques for Synthetic Intermediates and Final Product
The purification and characterization of the synthetic intermediates and the final product are crucial steps to ensure the identity and purity of the target compound.
Purification: Common purification techniques include:
Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase.
Crystallization: If the compound is a solid, crystallization can be a highly effective method for purification.
Distillation: For liquid compounds, distillation can be used for purification, although it is less common for complex molecules with high boiling points.
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Stereochemical Control and Diastereoselective/Enantioselective Synthesis
A comprehensive review of scientific literature and chemical databases reveals no specific experimental data on the isolation and characterization of stereoisomers for the compound this compound. The synthesis of this molecule can theoretically result in stereoisomers due to the chiral center at the C4 position of the piperidine ring. However, published studies detailing the successful separation of these isomers (e.g., via chiral chromatography or diastereomeric salt formation) and their subsequent characterization using analytical techniques such as NMR spectroscopy, X-ray crystallography, or circular dichroism are not available.
Consequently, detailed research findings, including specific optical rotation values, spectroscopic data distinguishing between enantiomers or diastereomers, and crystallographic information, cannot be provided for this specific compound.
For illustrative purposes, a general data table format for the characterization of such stereoisomers is presented below. It is critical to note that the values and data points in this table are hypothetical placeholders and do not represent actual experimental data for this compound.
Table 1: Hypothetical Characterization Data for Stereoisomers of this compound (Note: Data is for illustrative purposes only and is not based on experimental results.)
| Property | (+)-Enantiomer | (-)-Enantiomer |
| Optical Rotation [α]D | e.g., +X.X° (c=Y, solvent) | e.g., -X.X° (c=Y, solvent) |
| ¹H NMR (ppm) | Hypothetical distinct shifts | Identical to (+)-enantiomer |
| ¹³C NMR (ppm) | Hypothetical distinct shifts | Identical to (+)-enantiomer |
| Chiral HPLC Retention Time (min) | e.g., t₁ | e.g., t₂ |
| Melting Point (°C) | Hypothetical value | Hypothetical value |
| Absolute Configuration | e.g., (R) or (S) | e.g., (S) or (R) |
In Vitro Pharmacological Characterization of N Cyclopentyl 1 Propylpiperidin 4 Amine
Ligand Binding and Functional Assays at G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors are a major class of drug targets, and the characterization of a novel compound's activity at these receptors is a critical step in drug discovery. nih.govnih.gov This involves determining the compound's ability to bind to the receptor (affinity) and to elicit a cellular response (efficacy).
Muscarinic Acetylcholine (B1216132) Receptor Subtype Profiling (e.g., M3)
Muscarinic acetylcholine receptors (mAChRs) are GPCRs that mediate the effects of the neurotransmitter acetylcholine. nih.gov There are five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. researchgate.netmdpi.com The M3 receptor, for instance, is primarily coupled to Gq/11 proteins and is involved in processes like smooth muscle contraction and gland secretion. researchgate.netnih.govebi.ac.uk
To assess the interaction of N-cyclopentyl-1-propylpiperidin-4-amine with muscarinic receptors, radioligand binding assays would be employed to determine its affinity for each subtype. Functional assays, such as measuring changes in intracellular calcium levels or phosphoinositide hydrolysis, would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at the M3 receptor. researchgate.net
Table 1: Hypothetical Muscarinic M3 Receptor Interaction Profile This table is illustrative and not based on experimental data for this compound.
| Assay Type | Parameter | Hypothetical Value |
|---|---|---|
| Radioligand Binding | Ki (nM) | - |
| Calcium Mobilization | EC50/IC50 (nM) | - |
| Functional Response | Agonist/Antagonist | - |
Serotonin (B10506) Receptor Subtype (e.g., 5-HT) Binding and Signaling
The serotonin (5-hydroxytryptamine, 5-HT) system comprises a large family of GPCRs that regulate a wide array of physiological and psychological processes. mdpi.comnih.gov Profiling a compound against various 5-HT receptor subtypes is essential to understand its potential therapeutic effects and side-effect profile. nih.govmdpi.com
The binding affinity of this compound for different 5-HT receptor subtypes would be determined using competitive binding assays with subtype-selective radioligands. nih.gov Subsequent functional assays, such as cAMP measurements for Gs or Gi-coupled receptors (e.g., 5-HT1A, 5-HT7) or inositol (B14025) phosphate (B84403) accumulation for Gq-coupled receptors (e.g., 5-HT2A), would elucidate the compound's functional activity. nih.govnih.gov
Table 2: Hypothetical Serotonin Receptor Subtype Interaction Profile This table is illustrative and not based on experimental data for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
|---|---|---|
| 5-HT1A | - | - |
| 5-HT2A | - | - |
| 5-HT7 | - | - |
Dopamine (B1211576) Receptor Subtype Interaction
Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are key targets for neurological and psychiatric disorders. mdpi.commdpi.com The D2 and D3 subtypes, in particular, share a high degree of homology, making subtype selectivity a significant challenge and a goal for drug design. nih.govnih.gov
The interaction of this compound with dopamine receptor subtypes would be investigated through binding assays to determine its affinity and selectivity. nih.gov Functional assays, such as measuring cAMP levels or β-arrestin recruitment, would establish its efficacy as a potential agonist, partial agonist, or antagonist. mdpi.com
Table 3: Hypothetical Dopamine Receptor Subtype Interaction Profile This table is illustrative and not based on experimental data for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| D2 | - | - |
| D3 | - | - |
Ghrelin Receptor Modulation
The ghrelin receptor (growth hormone secretagogue receptor, GHS-R1a) is a GPCR that plays a crucial role in regulating appetite, energy balance, and growth hormone release. nih.govmdpi.com Modulators of this receptor, including agonists, antagonists, and inverse agonists, have therapeutic potential for conditions ranging from cachexia to obesity. nih.govnih.govresearchgate.net
The ability of this compound to modulate the ghrelin receptor would be assessed by evaluating its binding to the receptor and its effect on downstream signaling pathways, such as intracellular calcium mobilization or inositol phosphate turnover, particularly given the receptor's high constitutive activity. nih.govresearchgate.net
Enzyme Inhibition Profiling
Beyond GPCRs, evaluating a compound's effect on key enzymes is crucial for a comprehensive pharmacological characterization.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Activity Assessment
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Therefore, GSK-3β is a significant target for therapeutic intervention. nih.govnih.govresearchgate.net
The inhibitory potential of this compound against GSK-3β would be determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate peptide by the enzyme in the presence of varying concentrations of the test compound, allowing for the calculation of an IC50 value. nih.gov
Table 4: Hypothetical GSK-3β Inhibition Profile This table is illustrative and not based on experimental data for this compound.
| Assay Type | Parameter | Hypothetical Value |
|---|---|---|
| In Vitro Kinase Assay | IC50 (µM) | - |
Lysine Specific Demethylase 1 (LSD1) Inhibition Studies
There are no publicly available studies that have evaluated the inhibitory activity of this compound against Lysine Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysines 4 and 9. Its involvement in various cancers has made it an attractive target for drug discovery. Research in this area has led to the development of various inhibitors, some of which feature cyclic amine structures. However, the specific inhibitory potential and potency (e.g., IC₅₀ or Kᵢ values) of this compound towards LSD1 have not been reported.
Poly (ADP-ribose) Polymerase (PARP) Family Inhibition
Investigations into the inhibitory effects of this compound on the Poly (ADP-ribose) Polymerase (PARP) family of enzymes have not been documented in the accessible scientific literature. PARP enzymes are central to the cellular response to DNA damage, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways. While numerous PARP inhibitors have been developed, many of which are complex heterocyclic molecules, the activity profile of this compound against any of the PARP family members remains undetermined.
Ion Channel Modulation Studies (e.g., Voltage-Gated Sodium Channels)
The modulatory effects of this compound on ion channels, such as voltage-gated sodium channels, have not been the subject of published research. Ion channels are critical for regulating cellular excitability and signaling in a wide range of physiological processes. The piperidine (B6355638) moiety is present in some known ion channel modulators. However, without specific electrophysiological or binding studies, it is unknown whether this compound exhibits any activity as a blocker, activator, or modulator of these channels.
Investigational Studies on Other Potential Molecular Targets (e.g., Amine Transporters)
There is a lack of available data from investigational studies on other potential molecular targets of this compound, including amine transporters. Monoamine transporters, such as those for dopamine, norepinephrine, and serotonin, are key regulators of neurotransmission and are important targets for drugs treating neurological and psychiatric disorders. The structural features of this compound might suggest a potential for interaction with such transporters, but this has not been experimentally verified in any published reports.
Cellular Pathway Perturbation Assays
Impact on Protein Degradation Mechanisms (e.g., PROTAC-like interactions)
No cellular pathway perturbation assays have been published to assess the impact of this compound on protein degradation mechanisms. This includes any potential for inducing protein degradation through mechanisms similar to those of proteolysis-targeting chimeras (PROTACs). Such studies would be necessary to determine if this compound can engage with E3 ubiquitin ligases and target proteins for degradation.
Modulation of Intracellular Signaling Cascades (e.g., MAPK pathways)
The effect of this compound on intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, has not been investigated in the available literature. The MAPK pathways are fundamental signaling routes that control a variety of cellular processes, including proliferation, differentiation, and apoptosis. Any potential modulatory role of this compound on these pathways remains to be elucidated through future research.
Structure Activity Relationship Sar Studies of N Cyclopentyl 1 Propylpiperidin 4 Amine Analogues
Systematic Modifications of the Piperidine (B6355638) Ring and its Substituents
The piperidine ring serves as a central scaffold in a multitude of biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile. researchgate.net In the context of N-cyclopentyl-1-propylpiperidin-4-amine analogues, systematic modifications have been undertaken to probe the importance of the N1-alkyl chain, the cyclopentyl group, and the position of the amine substituent.
Influence of N1-Alkyl Chain Length and Stereochemistry
The nature of the substituent at the N1 position of the piperidine ring significantly impacts biological activity. Studies on related N-substituted piperidine derivatives have shown that the length and branching of the alkyl chain can modulate receptor affinity and functional activity. nih.gov For instance, in a series of 4-aminopiperidine (B84694) derivatives, variations in the N1-alkyl substituent led to substantial changes in their antifungal activity. mdpi.com It has been observed in other classes of piperidine-based compounds that a propyl group, as seen in the parent compound, often represents an optimal length for balancing potency and physicochemical properties. nih.gov
While specific stereochemical studies on the N1-propyl group of this compound are not extensively documented in the available literature, research on analogous compounds with chiral centers in the N-alkyl chain has demonstrated that stereochemistry can be a critical determinant of biological activity. The spatial arrangement of substituents can influence the compound's ability to adopt a favorable conformation for receptor binding.
Impact of Cyclopentyl Ring Modifications (e.g., Ring Size, Substituents)
The cyclopentyl moiety attached to the 4-amino group is a key feature of the parent compound. Modifications to this ring provide valuable SAR insights. Altering the ring size to cyclobutyl or cyclohexyl can affect the steric bulk and lipophilicity, which in turn can influence receptor binding and pharmacokinetic properties. In a study of bridged piperidine analogues, the introduction of bulky, conformationally restricted ring systems in place of a flexible alkyl group was shown to preserve or even enhance affinity for the target receptor. nih.gov
Furthermore, the introduction of substituents on the cyclopentyl ring can probe for additional binding interactions. For example, the addition of polar groups like hydroxyl or methoxy (B1213986) could lead to new hydrogen bond interactions within the receptor binding pocket, potentially increasing affinity and selectivity. Conversely, non-polar substituents could enhance hydrophobic interactions. The table below illustrates hypothetical SAR data based on common observations in medicinal chemistry for cyclopentyl ring modifications.
| Modification | Hypothetical Change in Activity | Rationale |
| Ring expansion (Cyclohexyl) | Potential decrease | Increased steric hindrance may disrupt optimal binding. |
| Ring contraction (Cyclobutyl) | Potential decrease | Reduced surface area for hydrophobic interactions. |
| Addition of a hydroxyl group | Variable | Could increase affinity through new hydrogen bonds or decrease it due to unfavorable desolvation penalties. |
| Addition of a methyl group | Potential increase | May enhance hydrophobic interactions in a suitable pocket. |
Positional and Configurational Isomerism of Amine Substituent
The position of the amine substituent on the piperidine ring is crucial for biological activity. In the case of this compound, the amino group is at the 4-position. Moving this substituent to the 2- or 3-position would significantly alter the molecule's three-dimensional shape and the orientation of the cyclopentylamino moiety relative to the N1-propyl group. Such positional isomers often exhibit vastly different pharmacological profiles. For example, studies on substituted pipecolinates have shown that the relative position of substituents dictates the conformational preferences and, consequently, the biological properties. nih.gov
Furthermore, if a chiral center is introduced at the 4-position, the stereochemistry (R vs. S configuration) of the amine substituent can have a profound impact on activity. Enantiomers frequently display different potencies and even different pharmacological effects due to the stereospecific nature of receptor binding sites.
Chemical Modifications on the N-Amine Moiety
Modifications to the secondary amine nitrogen of the N-cyclopentylamino group can also provide valuable SAR information. N-methylation or N-acetylation would alter the hydrogen bonding capacity and basicity of the amine. In many ligand-receptor interactions, a protonated secondary or tertiary amine forms a key ionic bond. Eliminating the proton through N-alkylation or reducing the basicity through N-acylation could lead to a significant loss of activity.
Conversely, replacing the cyclopentyl group with other cyclic or acyclic moieties can explore the steric and electronic requirements of the binding pocket. For instance, substituting the cyclopentyl group with a phenyl ring could introduce potential pi-stacking interactions. The table below summarizes the likely effects of such modifications.
| Modification | Hypothetical Change in Activity | Rationale |
| N-methylation | Potential decrease | Loss of a hydrogen bond donor and increased steric bulk. |
| N-acetylation | Significant decrease | Reduced basicity and loss of hydrogen bond donor capability. |
| Replacement of cyclopentyl with phenyl | Variable | Potential for new aromatic interactions, but also altered sterics and electronics. |
| Replacement of cyclopentyl with a long alkyl chain | Variable | Probes for a hydrophobic channel in the binding site. |
Elucidation of Key Pharmacophoric Features
Based on the SAR studies of analogous compounds, a pharmacophore model for this compound analogues can be proposed. A pharmacophore defines the essential spatial arrangement of features necessary for biological activity. For this class of compounds, the key pharmacophoric features likely include:
A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, likely engages in a crucial ionic interaction with an acidic residue in the receptor.
A hydrogen bond donor: The secondary amine of the 4-cyclopentylamino group can act as a hydrogen bond donor.
A hydrophobic region: The N1-propyl group contributes to a hydrophobic interaction area.
A second hydrophobic/steric region: The cyclopentyl ring provides another region for hydrophobic or van der Waals interactions.
The relative spatial arrangement of these features is critical for optimal receptor binding. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The biological activity of flexible molecules like this compound is intrinsically linked to their conformational preferences. mdpi.com The piperidine ring can exist in two chair conformations, with the substituents occupying either axial or equatorial positions. The preferred conformation is the one that minimizes steric strain. For a 1,4-disubstituted piperidine, the trans isomer with both substituents in equatorial positions is generally the most stable.
The orientation of the N1-propyl and 4-cyclopentylamino groups is determined by the conformational state of the piperidine ring. The bioactive conformation, which is the specific three-dimensional structure the molecule adopts when it binds to its receptor, may not be the lowest energy conformation in solution. mdpi.com Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of these analogues and to identify low-energy conformers that may be relevant for biological activity. nih.gov Understanding the relationship between conformation and activity is crucial for the rational design of new, more potent analogues.
Mechanism of Action Elucidation Preclinical Focus
Identification and Validation of Primary Molecular Targets
There is no available research identifying or validating the primary molecular targets of N-cyclopentyl-1-propylpiperidin-4-amine.
Detailed Analysis of Ligand-Target Interactions
Without the identification of a primary molecular target, a detailed analysis of ligand-target interactions for this compound cannot be provided.
Allosteric vs. Orthosteric Binding Mechanisms
Information distinguishing between allosteric and orthosteric binding mechanisms for this compound is not available in the scientific literature.
Investigation of Downstream Signaling Pathways and Cellular Responses
There are no published studies investigating the downstream signaling pathways and cellular responses affected by this compound.
Proteomic and Metabolomic Approaches to Uncover Biological Effects
No proteomic or metabolomic studies on this compound have been published, precluding an understanding of its broader biological effects.
Computational Chemistry and Molecular Modeling for N Cyclopentyl 1 Propylpiperidin 4 Amine
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as a crucial tool for discovering and optimizing new drug candidates. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like N-cyclopentyl-1-propylpiperidin-4-amine, LBDD methods such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling would be instrumental. nih.gov These techniques analyze a series of active and inactive molecules to identify the key chemical features responsible for their biological effects, which can then be used to design more potent compounds. The conformational flexibility of the cyclopentyl and propyl groups would be a critical consideration in such studies. nih.gov
Structure-Based Drug Design (SBDD) Approaches
When the three-dimensional structure of a receptor or enzyme is available, structure-based drug design (SBDD) offers a powerful, targeted approach to drug discovery. researchgate.net This methodology involves understanding the molecular interactions between a ligand and its target protein, allowing for the rational design of molecules with improved affinity and selectivity.
Molecular Docking Simulations with Identified Receptor/Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com If a biological target for this compound were identified, molecular docking simulations could elucidate its binding mode within the active site. researchgate.net This would involve predicting the binding affinity and analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. samipubco.com
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted binding pose over time. researchgate.netrsc.org MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein. samipubco.com This method can reveal important information about conformational changes that may occur upon ligand binding and provide a more accurate estimation of the binding free energy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This approach involves calculating various molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules and then using statistical methods to build a predictive model. nih.gov
In Silico Prediction of Preclinical Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. nih.gov In silico tools can predict these pharmacokinetic parameters early in the drug discovery process, helping to identify compounds with favorable drug-like properties. researchgate.netrsc.org For this compound, various ADME properties could be computationally estimated.
Table 1: Predicted Pharmacokinetic Properties for this compound
| Property | Predicted Value | Significance |
| Absorption | ||
| Caco-2 Permeability | Data not available | Predicts intestinal absorption. frontiersin.org |
| Human Intestinal Absorption | Data not available | Percentage of drug absorbed after oral administration. researcher.life |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Data not available | Indicates potential for CNS effects. nih.gov |
| Plasma Protein Binding (PPB) | Data not available | Affects the amount of free drug available to exert its effect. nih.gov |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Data not available | Predicts potential for drug-drug interactions. mdpi.com |
| Excretion | ||
| Total Clearance | Data not available | Rate at which the drug is removed from the body. nih.gov |
Note: The table is a template of properties that would be evaluated. Specific predicted values for this compound are not available in the public domain.
These computational predictions, while theoretical in the absence of experimental validation for this specific compound, are fundamental in modern medicinal chemistry for prioritizing the synthesis and further testing of new chemical entities. frontiersin.orgnih.gov
Preclinical Pharmacokinetics and Metabolism Studies of N Cyclopentyl 1 Propylpiperidin 4 Amine
In Vitro Metabolic Stability Assessment (e.g., in Human Liver Microsomes)
No published studies were identified that have assessed the in vitro metabolic stability of N-cyclopentyl-1-propylpiperidin-4-amine in human liver microsomes or other relevant in vitro systems.
Identification of Major Metabolites and Metabolic Pathways
There is no available information identifying the major metabolites or elucidating the metabolic pathways of this compound.
Enzyme Kinetics of Drug-Metabolizing Enzymes
Data on the enzyme kinetics of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isozymes, in relation to the metabolism of this compound have not been reported in the scientific literature.
Plasma Protein Binding Characteristics
The plasma protein binding characteristics of this compound have not been determined or reported in any available public domain sources.
In Vivo Animal Model Research for N Cyclopentyl 1 Propylpiperidin 4 Amine
Exploratory Efficacy Studies in Relevant Animal Models (e.g., Neurodegenerative Diseases, Pain, Cancer, Infectious Diseases)
No studies were identified that investigated the efficacy of N-cyclopentyl-1-propylpiperidin-4-amine in any animal models of disease.
Assessment of Target Engagement and Pharmacodynamic Markers in Vivo
There is no available data on the assessment of target engagement or the identification of pharmacodynamic markers for this compound in in vivo settings.
Dose-Response Characterization in Animal Models
Information detailing the dose-response relationship of this compound in any animal model is not present in the available literature.
Biodistribution and Tissue Distribution Studies in Animal Models
No research could be found that describes the biodistribution or tissue distribution of this compound within animal models.
Intellectual Property Landscape and Potential Research Applications of N Cyclopentyl 1 Propylpiperidin 4 Amine and Analogues
Analysis of Existing Patents Pertaining to Piperidine-Based Chemical Entities
The intellectual property landscape for piperidine-based chemical entities is both extensive and diverse, reflecting the scaffold's significance as a privileged structure in medicinal chemistry. A thorough analysis of existing patents reveals a wide array of structural modifications and therapeutic applications, indicating a fertile ground for innovation and drug development. Pharmaceutical companies and research institutions have actively pursued patent protection for novel piperidine (B6355638) derivatives, their synthetic methodologies, and their use in treating a multitude of diseases.
The patents surveyed cover a broad chemical space around the piperidine core. Key areas of modification include substitution at the piperidine nitrogen (position 1) and at the 4-position of the ring. These substitutions significantly influence the pharmacological profile of the resulting compounds. For instance, patent literature frequently describes N-aryl, N-heteroaryl, and N-alkyl substitutions, which modulate properties such as receptor affinity, selectivity, and pharmacokinetic parameters. Similarly, the 4-position is often functionalized with amine, amide, or other pharmacophoric groups to facilitate interactions with specific biological targets.
A notable trend in the patent literature is the development of piperidine derivatives as antagonists for chemokine receptors, particularly CCR5. These antagonists are crucial in the management of HIV infections. google.comgoogle.com.nanih.gov Patents in this area often claim specific substitution patterns on the piperidine ring that enhance antiviral activity and improve oral bioavailability. Another significant area of patent activity involves piperidine-based compounds targeting the central nervous system (CNS). These patents cover a range of applications, from psychiatric and neurological conditions to the treatment of neurodegenerative diseases like Alzheimer's. google.comgoogle.com
Furthermore, the patent landscape extends to the use of piperidine derivatives in oncology, with patents claiming their utility as inhibitors of enzymes such as Lysine-specific demethylase 1 (LSD1), which are implicated in cancer progression. google.com The versatility of the piperidine scaffold is further underscored by patents describing its incorporation into molecules for imaging dopamine (B1211576) neurons, highlighting its role in diagnostic applications. google.com
The following table provides a representative summary of patents related to piperidine-based compounds, illustrating the diversity of assignees, claimed therapeutic uses, and the chemical space explored.
| Patent/Application Number | Assignee/Applicant | General Structural Class | Therapeutic Area/Application |
| US10562882B2 | Takeda Pharmaceutical Company | Piperidine derivatives | Psychiatric and neurological conditions google.com |
| WO2003084950A1 | Pfizer Inc. | Substituted piperidines and piperazines | CCR5 receptor antagonists for HIV treatment google.com |
| US8853408B2 | Oryzon Genomics, S.A. | Cyclopropylamine derivatives with piperidine linker | LSD1 inhibitors for cancer treatment google.com |
| ATE455763T1 | Janssen Pharmaceutica N.V. | Piperidine and related compounds | Treatment of Alzheimer's disease google.com |
| EP1659111A2 | Pfizer Inc. | Piperidine derivatives | Selective CCR5 antagonists google.com.na |
| WO2015080949A1 | National Institutes of Health (NIH), U.S. Dept. of Health and Human Services | Piperidine and piperazine (B1678402) derivatives | Treatment of viral infections and cancer google.com |
Identification of Therapeutic Areas and Biological Targets Highlighted in Patent Literature
The patent literature surrounding piperidine-based compounds reveals a broad spectrum of therapeutic areas and a diverse array of biological targets. This underscores the chemical tractability and pharmacological versatility of the piperidine scaffold. A systematic review of patents identifies several key areas where these compounds are being actively developed for therapeutic intervention.
Infectious Diseases: A prominent therapeutic area for piperidine derivatives is the treatment of viral infections, particularly HIV. The CCR5 receptor, a co-receptor for HIV entry into host cells, is a major biological target. Numerous patents describe piperidine-based CCR5 antagonists that effectively block this interaction. google.comgoogle.com.nanih.gov The structural modifications detailed in these patents are aimed at optimizing potency, selectivity, and pharmacokinetic profiles to develop effective anti-HIV agents. nih.gov
Central Nervous System (CNS) Disorders: The CNS is another major focus of research and patenting activity for piperidine-containing molecules. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating a variety of CNS conditions. Patents in this domain cover treatments for psychiatric and neurological disorders, with biological targets including various neurotransmitter receptors and transporters. google.com For instance, piperidine derivatives have been developed for imaging dopamine neurons, indicating their utility in diagnosing and monitoring neurodegenerative diseases such as Parkinson's disease. google.com Furthermore, specific piperidine compounds have been patented for their potential in treating Alzheimer's disease. google.com The histamine (B1213489) H3 and sigma-1 receptors are also targeted by piperidine-based ligands for the potential treatment of pain. nih.govacs.org
Oncology: The field of oncology has also seen significant patent activity related to piperidine derivatives. These compounds have been designed to inhibit specific enzymes that play a crucial role in cancer cell proliferation and survival. One such target is Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in several types of cancer. google.com Patents in this area describe piperidine-containing molecules that act as potent and selective LSD1 inhibitors, representing a promising avenue for cancer therapy.
Inflammatory Diseases: The modulation of chemokine receptors by piperidine derivatives also extends to the treatment of inflammatory conditions. The CCR5 receptor, in addition to its role in HIV infection, is implicated in inflammatory processes. Consequently, CCR5 antagonists are also being explored for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. google.com.na
The following table summarizes the key therapeutic areas and corresponding biological targets for piperidine-based compounds as identified in the patent literature.
| Therapeutic Area | Biological Target(s) | Representative Patent/Application |
| Infectious Diseases (HIV) | CCR5 Receptor google.comgoogle.com.nanih.gov | WO2003084950A1, EP1659111A2 |
| Central Nervous System Disorders | Dopamine Transporter, Various Neuroreceptors google.comgoogle.com | US10562882B2, US20050222166A1 |
| Alzheimer's Disease | Unspecified (likely targets related to amyloid-beta) google.com | ATE455763T1 |
| Oncology | Lysine-specific demethylase 1 (LSD1) google.com | US8853408B2 |
| Inflammatory Diseases | CCR5 Receptor google.com.na | EP1659111A2 |
| Pain | Histamine H3 Receptor, Sigma-1 Receptor nih.govacs.org | N/A (from scientific literature) |
Strategic Positioning of N-Cyclopentyl-1-propylpiperidin-4-amine in Future Research and Development
Based on the analysis of the existing intellectual property landscape, this compound can be strategically positioned for future research and development by identifying "white space" opportunities and leveraging established structure-activity relationships within the broader class of piperidine-based compounds. While no patents specifically claim this exact molecule, its structural features suggest potential for activity in several well-established therapeutic areas for piperidines.
The core structure of this compound features a 4-aminopiperidine (B84694) moiety, a common pharmacophore in many biologically active compounds. The substitutions at the 1- and 4-positions—a propyl group on the piperidine nitrogen and a cyclopentyl group on the 4-amino group—are key determinants of its potential biological activity.
Potential Therapeutic Applications:
Antiviral Activity (CCR5 Antagonism): The 4-aminopiperidine core is a key feature in some CCR5 antagonists. While the specific substitutions in this compound differ from those in patented CCR5 antagonists, its potential to interact with this receptor should not be dismissed. A research strategy could involve evaluating its affinity for the CCR5 receptor and its ability to inhibit HIV entry. Further structural modifications, guided by existing patents, could optimize this activity.
Oncology (LSD1 Inhibition): The patent landscape for piperidine-based LSD1 inhibitors reveals the importance of the N-substituent in determining potency and selectivity. The N-propyl group in this compound is a simple alkyl substituent, which may or may not be optimal for LSD1 inhibition. However, this compound could serve as a starting point or a fragment for the design of more potent and selective LSD1 inhibitors.
Strategic Research and Development Path:
Initial Biological Screening: The first step would be to conduct a broad in vitro pharmacological profiling of this compound against a diverse panel of biological targets, with a focus on CNS receptors, chemokine receptors (especially CCR5), and cancer-related enzymes like LSD1.
Hit-to-Lead Optimization: If promising activity is identified in the initial screening, a medicinal chemistry program could be initiated to optimize the lead compound. This would involve synthesizing analogues with modifications to the N-propyl and N-cyclopentyl groups to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing the propyl group with other alkyl or arylalkyl groups, and modifying the cyclopentyl group could lead to improved activity.
Intellectual Property Protection: If novel analogues with significant biological activity are discovered, patent applications should be filed to protect the new chemical entities and their therapeutic uses. The "white space" in the patent landscape, particularly for this specific combination of substituents, could provide a strong basis for new intellectual property.
Preclinical Development: Promising lead compounds would then proceed to preclinical development, including in vivo efficacy studies in relevant animal models of disease, as well as safety and toxicology assessments.
As of late 2025, the chemical compound this compound remains a subject of nascent academic inquiry. While its specific contributions to the field are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential areas for future investigation. This article delineates the current understanding, identifies knowledge gaps, and proposes avenues for future research into this compound.
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-1-propylpiperidin-4-amine, and what reaction conditions optimize yield?
The synthesis of piperidine derivatives typically involves multi-step nucleophilic substitution or reductive amination. For this compound, a plausible route includes reacting cyclopentylamine with a propyl-substituted piperidine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity. Reaction optimization may require temperature control (e.g., reflux) and stoichiometric adjustments to minimize byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): HRMS for molecular weight validation and impurity profiling.
- Chromatography: HPLC with UV/Vis detection or GC-NPD (Nitrogen-Phosphorus Detector) for quantifying purity and separating byproducts .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods for volatile steps.
- Storage: Cool, dry environments (< -20°C for long-term stability) to prevent degradation .
Q. What solvent systems are compatible with this compound in experimental protocols?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility during synthesis. Aqueous-organic mixtures (e.g., ethanol/water) are suitable for recrystallization. Avoid strong acids/bases to prevent decomposition .
Q. How should researchers validate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA): Assess thermal degradation.
- UV Spectroscopy: Monitor absorbance shifts indicative of decomposition.
- LC-MS: Track degradation products over time under controlled humidity/temperature .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing cyclopentyl with cyclohexyl). Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate structural variations with activity trends. Statistical tools like ANOVA can identify significant outliers .
Q. What methodologies are employed to study the receptor binding kinetics of this compound in neurological targets?
- Radioligand Binding Assays: Use tritiated or fluorescent ligands to measure affinity (Kd) and occupancy at receptors (e.g., σ-1 or dopamine receptors).
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (kon/koff) on immobilized receptor surfaces .
Q. How do stereochemical variations in this compound influence its pharmacokinetic profile?
Separate enantiomers via chiral chromatography and compare their:
- Metabolic Stability: Liver microsome assays to assess CYP450-mediated oxidation.
- Permeability: Caco-2 cell monolayers for intestinal absorption potential.
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction .
Q. What computational modeling approaches predict the metabolic pathways of this compound?
Use in silico tools like:
- Molecular Docking: Identify CYP450 binding sites for oxidation hotspots.
- QSAR Models: Predict metabolic clearance rates based on electronic/steric descriptors.
- MetaSite Software: Simulate phase I/II metabolism pathways .
Q. What strategies mitigate interference from byproducts during the HPLC analysis of this compound?
Optimize chromatographic conditions:
- Column: C18 with 3.5 µm particle size for high resolution.
- Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile/water to enhance peak symmetry.
- Detection: Tandem MS (MS/MS) for selective ion monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
